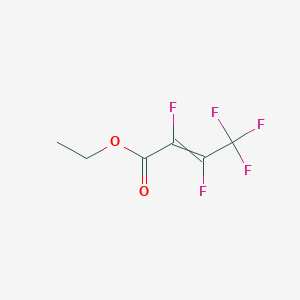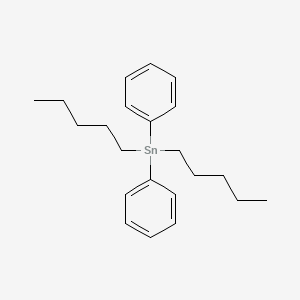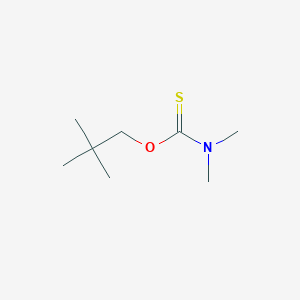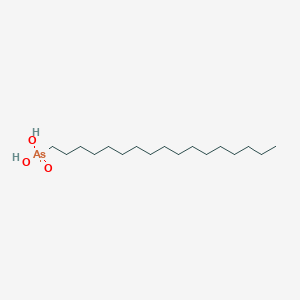![molecular formula C10H14O3 B14720287 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one CAS No. 6514-69-8](/img/structure/B14720287.png)
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one is a chemical compound with the molecular formula C10H14O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one typically involves the reaction of oxolan-2-one with a cyclopentanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the oxolan-2-one, followed by the addition of the cyclopentanone derivative. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or diols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[(2-Oxocyclopentyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Oxolan-2-one (Butyrolactone): A simpler analog without the cyclopentyl group.
Cyclopentanone: A related compound with a similar cyclopentyl structure but lacking the oxolan-2-one ring.
Uniqueness
5-[(2-Oxocyclopentyl)methyl]oxolan-2-one is unique due to its combined structure of oxolan-2-one and cyclopentyl groups. This dual functionality provides distinct chemical properties and reactivity compared to its simpler analogs. Its unique structure also opens up diverse applications in various fields of research and industry .
Propiedades
Número CAS |
6514-69-8 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-[(2-oxocyclopentyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C10H14O3/c11-9-3-1-2-7(9)6-8-4-5-10(12)13-8/h7-8H,1-6H2 |
Clave InChI |
OYEUVRUIXOYRCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)CC2CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)









